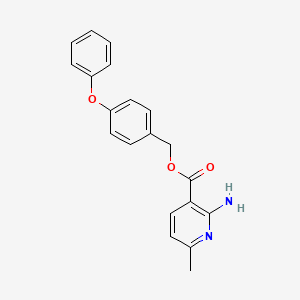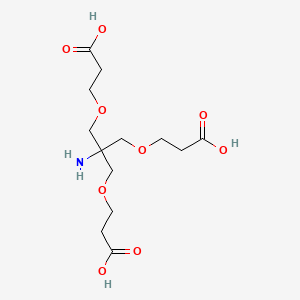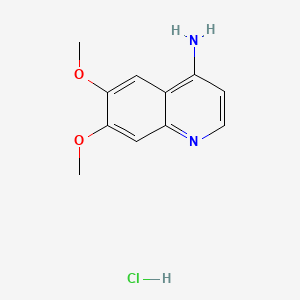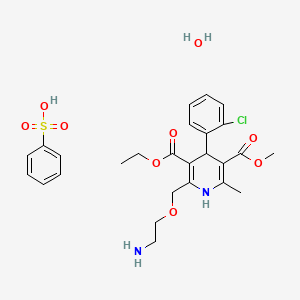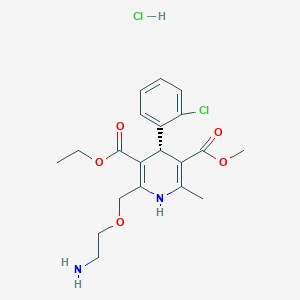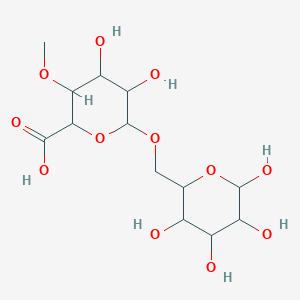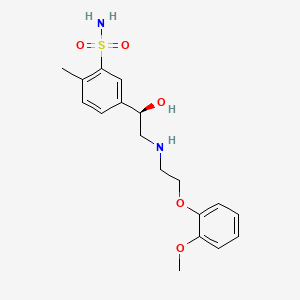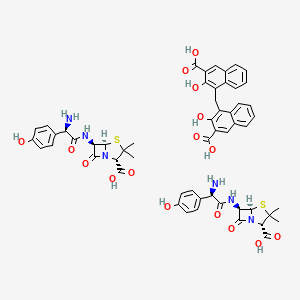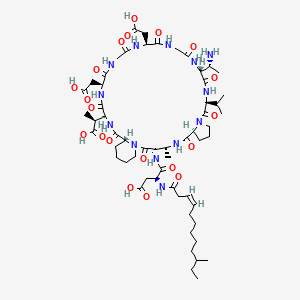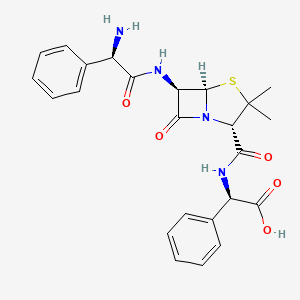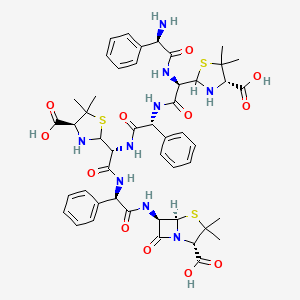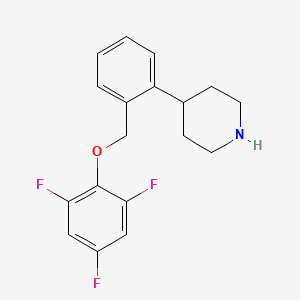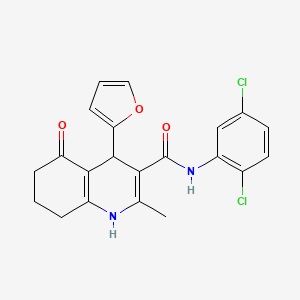
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It would include the reactants, the products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学研究应用
These compounds, including similar derivatives, have been investigated for their therapeutic potential, particularly in the field of oncology, due to their potent anticancer properties. For instance, a study by Bonilla-Castañeda et al. (2022) synthesized a derivative that exhibited significant anticancer activities, along with antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
These compounds have also demonstrated antimicrobial properties. Rajput and Sharma (2021) synthesized a series of compounds that showed moderate to excellent antibacterial and antifungal activities against various strains (Rajput & Sharma, 2021).
Some derivatives have shown potential as antimicrobial agents, as evidenced by the work of Desai, Dodiya, & Shihora (2011), where a series of related compounds were synthesized and screened for antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
In the field of medicinal chemistry, Linden et al. (2006) investigated the cocrystals of diastereoisomers of related 1,4-dihydropyridine derivatives, which are known for their calcium modulatory properties (Linden, Gündüz, Şimşek, & Şafak, 2006).
The myorelaxant activity of similar hexahydroquinoline derivatives has been evaluated in the context of smooth muscle relaxation, as investigated by Gündüz et al. (2008), indicating potential applications in gastrointestinal and other smooth muscle related disorders (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008).
There is research indicating that certain derivatives can affect calcium channels, which could have implications in cardiovascular research and drug development. Simşek et al. (2006) synthesized and screened compounds for their calcium channel antagonistic activity (Simşek, Gündüz, Sirmagül, Safak, Erol, & Linden, 2006).
Hudson et al. (2014) explored the complex pharmacology of hexahydroquinolone-3-carboxamides as allosteric free fatty acid 3 receptor ligands, indicating potential applications in metabolic and inflammatory disorders (Hudson, Christiansen, Murdoch, Jenkins, Hansen, Madsen, Ulven, & Milligan, 2014).
安全和危害
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYQECCGLBHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

